molecular formula C12H22N2O4 B1342312 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid CAS No. 299203-94-4

2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid

Cat. No. B1342312
CAS RN: 299203-94-4
M. Wt: 258.31 g/mol
InChI Key: JLDQVJCRBZXIOR-UHFFFAOYSA-N
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Description

“2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid” is a compound with the molecular weight of 276.33 . It is also known as "2-(4-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetic acid hydrate" . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is "1S/C12H22N2O4.H2O/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16;/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16);1H2" . This code provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that similar compounds are often used in the development of PROTAC degraders for targeted protein degradation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.32 . It is a solid at room temperature . The compound has a melting point of 203-207°C and a boiling point of 407.8°C at 760 mmHg . The density is 1.2 g/cm3 .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Given its potential use in the development of PROTAC degraders for targeted protein degradation , this compound could play a significant role in future research and development efforts in the field of targeted protein degradation.

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)13-9-4-6-14(7-5-9)8-10(15)16/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDQVJCRBZXIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595436
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299203-94-4
Record name {4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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